1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Preparation Methods
The synthesis of 1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide involves several steps. One common method includes the reaction of 4-fluoroaniline with acetyl chloride to form 4-fluoroacetanilide. This intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the desired compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes and interactions due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-acetyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTOORTYHHLMBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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